1-(2-Hydroxyethyl)azetidine-2-carboxamide
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Overview
Description
1-(2-Hydroxyethyl)azetidine-2-carboxamide is a nitrogen-containing heterocyclic compound. Azetidines, the class of compounds to which it belongs, are four-membered ring structures that exhibit significant ring strain, making them highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)azetidine-2-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which involves the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane . Another method involves the ring-opening polymerization of aziridines and azetidines using cationic or anionic initiators .
Industrial Production Methods
Industrial production of azetidine derivatives often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)azetidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Hydroxyethyl)azetidine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)azetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar ring structure but different functional groups.
Aziridine-2-carboxamide: A three-membered ring analogue with similar reactivity but higher ring strain.
Uniqueness
1-(2-Hydroxyethyl)azetidine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)5-1-2-8(5)3-4-9/h5,9H,1-4H2,(H2,7,10) |
InChI Key |
IGVWVAAFDWJXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1C(=O)N)CCO |
Origin of Product |
United States |
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